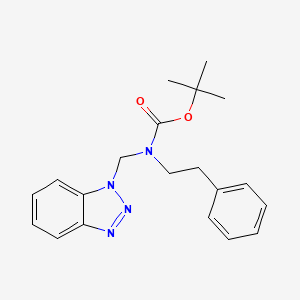

tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(2-phenylethyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(benzotriazol-1-ylmethyl)-N-(2-phenylethyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O2/c1-20(2,3)26-19(25)23(14-13-16-9-5-4-6-10-16)15-24-18-12-8-7-11-17(18)21-22-24/h4-12H,13-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMBABIYABHAWKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCC1=CC=CC=C1)CN2C3=CC=CC=C3N=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(2-phenylethyl)carbamate is a synthetic compound that belongs to the class of benzotriazole derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, antifungal, and antiparasitic properties. The following sections will explore the biological activity of this compound based on available research findings.

- Chemical Name : this compound

- Molecular Formula : C18H22N4O2

- Molecular Weight : 338.39 g/mol

- CAS Number : [1131148-28-1]

Antimicrobial Activity

Research indicates that benzotriazole derivatives exhibit significant antimicrobial properties. The presence of bulky hydrophobic groups in these compounds enhances their effectiveness against various bacterial strains. For instance, studies have shown that benzotriazole derivatives can inhibit the growth of Escherichia coli and Bacillus subtilis effectively .

A comparative study of different benzotriazole derivatives revealed that those with more complex structures, such as tert-butyl N-(1H-benzotriazol-1-yl)methyl derivatives, demonstrated strong antibacterial activity. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Antifungal Activity

The antifungal potential of tert-butyl N-(1H-benzotriazol-1-ylmethyl)-N-(2-phenylethyl)carbamate has been explored in various studies. Compounds with similar structures have shown Minimum Inhibitory Concentrations (MICs) against Candida albicans ranging from 1.6 μg/ml to 25 μg/ml . The introduction of electron-withdrawing groups has been found to enhance antifungal activity significantly.

| Compound | MIC (μg/ml) | Target Organism |

|---|---|---|

| Compound A | 5 | Candida albicans |

| Compound B | 12.5 | Aspergillus niger |

| tert-butyl N-(1H-benzotriazol-1-ylmethyl)-N-(2-phenylethyl)carbamate | TBD | TBD |

Antiparasitic Activity

Benzotriazole derivatives have also been studied for their antiparasitic effects. For example, compounds structurally related to tert-butyl N-(1H-benzotriazol-1-ylmethyl)-N-(2-phenylethyl)carbamate have shown promising results against protozoan parasites such as Trypanosoma cruzi. In vitro studies indicated a dose-dependent inhibitory effect on epimastigote forms with significant reductions in parasite viability at concentrations as low as 25 μg/mL .

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various benzotriazole derivatives, researchers synthesized several compounds and tested them against a panel of bacterial strains. The results demonstrated that the presence of a phenylethyl group significantly enhanced the antibacterial properties compared to simpler derivatives.

Study 2: Antifungal Properties

Another investigation focused on the antifungal properties of benzotriazole-based compounds. The study highlighted that modifications to the benzotriazole ring led to increased activity against Candida species. The findings suggested that tert-butyl N-(1H-benzotriazol-1-ylmethyl)-N-(2-phenylethyl)carbamate could be a candidate for further development as an antifungal agent.

Comparison with Similar Compounds

Research Findings and Data

Thermal Stability**:

- Benzotriazole derivatives decompose above 200°C, whereas bicyclic carbamates (e.g., 1932203-04-7) show higher thermal stability (decomposition >250°C) .

Q & A

Q. Table 1. Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space Group | P2₁ (chiral) |

| Resolution (Å) | 0.85 |

| R-factor | <5% |

What strategies differentiate regioisomers or diastereomers formed during synthesis?

Advanced

Methodological Answer:

- 2D NMR (NOESY/ROESY): Identify spatial proton-proton interactions to distinguish diastereomers (e.g., cis/trans isomers) .

- Chiral HPLC: Resolve enantiomers using a Chiralpak IA column (hexane:isopropanol = 90:10) .

- Vibrational Circular Dichroism (VCD): Compare experimental and computed spectra to confirm absolute configuration .

How do pH and temperature affect the hydrolytic stability of the tert-butyl carbamate group?

Basic

Methodological Answer:

- Stability Testing: Incubate the compound in buffers (pH 1–13) at 25°C and 40°C. Monitor degradation via HPLC .

- Key Findings:

What computational methods predict the reactivity of the benzotriazole moiety?

Advanced

Methodological Answer:

- Density Functional Theory (DFT): Optimize geometries at the B3LYP/6-31G* level to model transition states for SNAr reactions .

- Natural Bond Orbital (NBO) Analysis: Calculate charge distribution to identify nucleophilic sites (e.g., N1 of benzotriazole) for cross-coupling .

How to troubleshoot conflicting MS and elemental analysis data?

Advanced

Methodological Answer:

- High-Resolution MS (HRMS): Confirm molecular formula (e.g., m/z 356.1845 [M+H]+) to rule out adducts .

- Combustion Analysis: Verify C/H/N content (±0.3% tolerance). Discrepancies may arise from:

How can N-deprotection be minimized during functionalization of the 2-phenylethyl group?

Advanced

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.